molecular formula C16H21N3O2 B2630064 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 2034260-84-7

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2630064
CAS No.: 2034260-84-7
M. Wt: 287.363
InChI Key: FSYHRLPYNLIHBU-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring substituted with a dimethyl group and an ethyl chain linked to an o-tolyloxyacetamide moiety. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
  • Substitution with Dimethyl Groups : Dimethylation is achieved using methylating agents like methyl iodide in the presence of a base.
  • Attachment of the Ethyl Chain : Alkylation using ethyl bromide or chloride introduces the ethyl chain.
  • Formation of the Acetamide Moiety : The final step involves coupling the modified pyrazole with o-tolyl acetate to form the acetamide.

Antitumor Activity

Recent studies have highlighted that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Research indicates that these compounds can inhibit key cancer-related pathways:

  • Inhibition of BRAF(V600E) : Pyrazole derivatives have shown potent inhibitory activity against BRAF(V600E), a common mutation in various cancers .
  • Cell Proliferation : In vitro studies demonstrated that this compound can reduce cell proliferation in cancer cell lines through apoptosis induction mechanisms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Mechanistically, it may modulate signaling pathways such as NF-kB and MAPK .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death. This activity suggests potential applications in treating infections caused by resistant bacterial strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and inflammation.
  • Receptor Modulation : It can bind to receptors that play critical roles in cellular signaling pathways related to cancer and inflammation .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antitumor activity in vitro against BRAF(V600E) mutant cancer cells.
Study 2Found anti-inflammatory effects by reducing TNF-alpha levels in murine models.
Study 3Showed antimicrobial efficacy against Gram-positive bacteria with minimal inhibitory concentrations lower than standard antibiotics.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12-6-4-5-7-15(12)21-11-16(20)17-9-8-14-10-13(2)19(3)18-14/h4-7,10H,8-9,11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYHRLPYNLIHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=NN(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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